molecular formula C7H9FN2O B12819959 5-Fluoro-2-(hydrazinylmethyl)phenol

5-Fluoro-2-(hydrazinylmethyl)phenol

Cat. No.: B12819959
M. Wt: 156.16 g/mol
InChI Key: LXHAOARACPGJMT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(hydrazinylmethyl)phenol: is an organic compound that features a fluorine atom, a hydrazinylmethyl group, and a phenolic hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydrazinylmethyl)phenol typically involves the introduction of the fluorine atom and the hydrazinylmethyl group onto a phenolic substrate. One common method involves the following steps:

    Hydrazinylmethylation: The hydrazinylmethyl group can be introduced via a nucleophilic substitution reaction using hydrazine derivatives and formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazinylmethyl group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-(hydrazinylmethyl)phenol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity and enzyme interactions.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings with unique properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the hydrazinylmethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)phenol
  • 5-Fluoro-2-nitrophenol
  • 5-Fluoro-2-aminophenol

Comparison: Compared to these similar compounds, 5-Fluoro-2-(hydrazinylmethyl)phenol is unique due to the presence of the hydrazinylmethyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

5-fluoro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2

InChI Key

LXHAOARACPGJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)CNN

Origin of Product

United States

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